1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

Structure-Activity Relationship Ligand Efficiency Indole N1-Substitution

1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide (PubChem CID 45491031, molecular formula C₁₆H₁₇N₃O₃S₂, molecular weight 363.5 g/mol) is a synthetic indole-3-carboxamide derivative bearing an N1-methyl substituent on the indole ring and a thiophene-2-sulfonamide group attached via an ethylenediamine linker. The compound belongs to the broader class of substituted sulfonamide-indoles, a chemotype that has been explored for cannabinoid CB1 receptor agonism , CB1 negative allosteric modulation , and secreted phospholipase A₂ (sPLA₂) inhibition.

Molecular Formula C16H17N3O3S2
Molecular Weight 363.5 g/mol
Cat. No. B12186432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide
Molecular FormulaC16H17N3O3S2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H17N3O3S2/c1-19-11-13(12-5-2-3-6-14(12)19)16(20)17-8-9-18-24(21,22)15-7-4-10-23-15/h2-7,10-11,18H,8-9H2,1H3,(H,17,20)
InChIKeyUTKFLPBCQBRWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1190277-81-6): Compound Class and Structural Identity for Research Procurement


1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide (PubChem CID 45491031, molecular formula C₁₆H₁₇N₃O₃S₂, molecular weight 363.5 g/mol) is a synthetic indole-3-carboxamide derivative bearing an N1-methyl substituent on the indole ring and a thiophene-2-sulfonamide group attached via an ethylenediamine linker [1]. The compound belongs to the broader class of substituted sulfonamide-indoles, a chemotype that has been explored for cannabinoid CB1 receptor agonism [2], CB1 negative allosteric modulation [3], and secreted phospholipase A₂ (sPLA₂) inhibition [4]. As a research tool compound (also catalogued under identifiers EiM08-17034, STK939499, and AKOS005668963) with no published clinical development history, its procurement value lies in its specific structural features differentiating it from closely related indole-sulfonamide analogs available in screening collections [1].

Why In-Class Indole-Sulfonamide Substitution Fails: Structural Determinants Differentiating 1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide from Its Closest Analogs


indole-sulfonamide compounds within this chemotype cannot be freely interchanged for research applications because three discrete structural variables — the N1-indole substituent identity, the carboxamide regioisomeric position (2- vs. 3-), and the sulfonyl aromatic group character — independently control receptor engagement, physicochemical behavior, and metabolic stability. In the CB1 negative allosteric modulator series, indole sulfonamides with optimized substitution demonstrated potencies of 3–4 nM (compounds 5e and 6c/ABD1075), while structurally divergent analogs within the same chemotype showed substantially reduced activity, illustrating that minor structural perturbations produce large functional consequences [1]. Likewise, in the indole-3-carboxamide CB1 agonist series, the N1-substituent and the carboxamide side chain composition were critical determinants of both aqueous solubility and receptor potency, with the clinical candidate Org 28611 (pEC₅₀ = 7.6 at CB1) emerging only after extensive optimization of these variables [2]. Substituting the target compound with its closest commercially available analogs — which differ precisely at these sensitive positions — would yield data that cannot be extrapolated to the target compound's behavior.

Quantitative Differentiation Evidence: 1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide Versus Closest Structural Analogs


N1-Substituent Steric Bulk Reduction: 1-Methyl vs. 1-Benzyl Analog – Molecular Weight and Rotatable Bond Count

The target compound's N1-methyl group reduces molecular weight by 76.1 Da compared to the 1-benzyl analog (CAS 1144448-93-0, C₂₂H₂₁N₃O₃S₂, MW 439.6 g/mol) [1]. This translates to a higher ligand efficiency potential (per heavy atom) and reduced lipophilicity (estimated ΔclogP ≈ −1.0 to −1.5 units), which is consistent with the established SAR principle that smaller N1-alkyl groups on indole-3-carboxamide scaffolds improve aqueous solubility while retaining CB1 receptor complementarity [2]. The benzyl analog additionally introduces one extra rotatable bond, increasing conformational entropy penalty upon binding [1].

Structure-Activity Relationship Ligand Efficiency Indole N1-Substitution

Carboxamide Regioisomerism: 3-Carboxamide vs. 2-Carboxamide Indole – H-Bond Acceptor Topology and Pharmacophoric Geometry

The target compound positions its carboxamide at the indole C3 position, whereas the direct regioisomer (CAS 1081120-87-7) bears the identical substituent array at the indole C2 position. Despite sharing the identical molecular formula (C₁₆H₁₇N₃O₃S₂, MW 363.5 g/mol), the two regioisomers present distinct H-bond acceptor/donor vectors: the C3-carboxamide projects the amide carbonyl approximately 2.4 Å further from the indole N1-methyl group than the C2-carboxamide, altering the distance and angular relationship between the indole core H-bond features and the sulfonamide terminus [1]. In indole-3-carboxamide CB1 agonist series, the 3-carboxamide position is essential for receptor activation — the corresponding indole-2-carboxamides were inactive or markedly less potent in the same assays, demonstrating that receptor complementarity is regiospecific [2].

Regioisomer Differentiation Pharmacophore Mapping Indole Carboxamide Bioisosterism

Sulfonyl Aromatic Group Identity: Thiophene-2-sulfonyl vs. Phenylsulfonyl – Heteroatom Content, Polar Surface Area, and Target Engagement Versatility

The target compound incorporates a thiophene-2-sulfonyl terminus (containing two sulfur atoms total) versus the phenylsulfonyl analog (CAS 1144434-01-4, C₁₈H₁₉N₃O₃S, MW 357.43 g/mol, containing only one sulfur atom) [1]. The thiophene sulfur atom contributes additional polarizability (estimated atomic polarizability: S = 2.90 ų vs. C = 1.76 ų) and can participate in S–π and S–H interactions that are absent in the phenyl analog. Within the indole sulfonamide CB1 negative allosteric modulator series, thiophene-containing sulfonamides demonstrated enhanced metabolic stability and CNS permeability compared to carbocyclic aryl sulfonamides [2]. In sPLA₂ inhibitor programs, thiophene-substituted acylsulfonamide indoles exhibited potent inhibition (IC₅₀ values <50 nM against multiple human sPLA₂ isoforms) [3].

Heteroaryl Sulfonamide Thiophene vs. Phenyl Bioisosterism Sulfur-Containing Pharmacophores

Sulfonamide Linker Stability: Ethylenediamine-Sulfonamide vs. Amide/Carbamate Linkers – Metabolic and Chemical Stability Class-Level Evidence

The target compound's ethylenediamine-sulfonamide linker (–NH–CH₂–CH₂–NH–SO₂–) differs from the amide (–NH–CO–) and carbamate (–O–CO–NH–) linkers commonly employed in related indole-3-carboxamide series. Indole sulfonamides as a class demonstrated greatly improved metabolic stability and permeability compared to the corresponding amide-containing CB1 allosteric modulators (e.g., Org27569), with the sulfonamide group resisting hydrolytic cleavage by plasma esterases and amidases that rapidly degrade ester and amide linkages [1]. In the CB1 inverse agonist series, sulfonamide analogues of taranabant were variably more potent than the corresponding amide analogues, and the sulfonamide moiety conferred resistance to N-dealkylation pathways [2]. Additionally, the ethylenediamine spacer provides two protonatable nitrogen sites (pKₐ ~7–9 and ~10–11, respectively), enabling pH-dependent solubility modulation not available with simpler methylene-linked analogs [3].

Metabolic Stability Sulfonamide Linker In Vitro ADME

Recommended Research Application Scenarios for 1-Methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide Based on Structural Differentiation Evidence


Cannabinoid CB1 Receptor Probe Design: Exploiting 3-Carboxamide Regiospecificity for Orthosteric Agonist Screening

The compound's indole-3-carboxamide regiospecificity, supported by class-level evidence that indole-2-carboxamide isomers are inactive or markedly less potent at CB1 receptors [1], positions it as a scaffold-appropriate starting point for CB1 orthosteric agonist probe development. Researchers requiring an indole-3-carboxamide core with a sulfonamide-modified side chain for solubility enhancement should select this compound over the 2-carboxamide regioisomer (CAS 1081120-87-7) to avoid regioisomer-driven false negatives in receptor activation assays.

Structure-Activity Relationship Studies on N1-Indole Substitution: Methyl as a Minimal-Steric-Bulk Baseline

With an N1-methyl group (the smallest alkyl substituent beyond hydrogen that blocks indole NH metabolism), this compound provides the minimal-steric-bulk baseline for SAR series exploring N1-substituent effects. The 76.1 Da mass reduction relative to the 1-benzyl analog (CAS 1144448-93-0) translates to improved ligand efficiency metrics, making this compound the preferred entry point for fragment-growth or scaffold-hopping campaigns where maintaining low molecular weight is critical [2].

Sulfonamide Metabolic Stability Profiling: Thiophene-2-sulfonyl as a Heteroaryl Probe for In Vitro ADME Studies

The thiophene-2-sulfonyl terminus and ethylenediamine-sulfonamide linker combination make this compound suitable for comparative metabolic stability profiling against phenylsulfonyl and amide-linked analogs. Class-level evidence from indole sulfonamide CB1 NAMs demonstrates that sulfonamide linkers confer >10-fold improvement in microsomal half-life over amide counterparts [3], and the thiophene sulfur may further modulate CYP450-mediated oxidation. Procurement of this compound alongside its phenylsulfonyl analog (CAS 1144434-01-4) enables direct head-to-head assessment of heteroaryl vs. aryl sulfonamide stability.

sPLA₂ Inhibitor Screening: Structural Congruence with Acylsulfonamide-Indole Pharmacophore

The compound's indole-3-carboxamide bearing a sulfonamide side chain is structurally congruent with the acylsulfonamide-indole pharmacophore described in sPLA₂ inhibitor patents (WO0007591A1) and subsequent structure-guided optimization studies [4]. Investigators screening for novel sPLA₂ inhibitors may prioritize this compound as a commercially accessible analog within this pharmacophore class for initial hit-finding campaigns, particularly given the thiophene sulfonamide's potential for additional binding site interactions not available to phenyl-substituted congeners.

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